molecular formula C12H16Cl2N4 B1520494 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride CAS No. 1240527-45-0

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride

Cat. No. B1520494
M. Wt: 287.19 g/mol
InChI Key: RVXFCWFHRASCOH-UHFFFAOYSA-N
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Description

“1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride” is a chemical compound with the molecular weight of 287.19 . It is a derivative of pyridine and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name of this compound is 6-chloro-2-(1-piperazinylmethyl)imidazo[1,2-a]pyridine hydrochloride . The InChI code is 1S/C12H15ClN4.ClH/c13-10-1-2-12-15-11(9-17(12)7-10)8-16-5-3-14-4-6-16;/h1-2,7,9,14H,3-6,8H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Molecular Interaction Studies

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride has been studied for its interaction with various receptors. In one study, the compound was analyzed for its binding interaction with the CB1 cannabinoid receptor. This research utilized computational methods like conformational analysis and comparative molecular field analysis (CoMFA) to understand its molecular interactions (Shim et al., 2002).

Inhibitory Effects on Enzymes and Receptors

This compound has been identified as an inhibitor in various biological contexts. For instance, it was found to inhibit acyl-coenzyme A: cholesterol O-acyltransferase-1, a target relevant for the treatment of diseases involving overexpression of this enzyme (Shibuya et al., 2018).

Synthesis and Optimization

Research has been conducted on the synthesis of related compounds, focusing on improving their yield and purity for potential therapeutic applications. For example, a scalable and facile synthetic process was developed for a novel Rho kinase inhibitor related to this compound, showing its application in treating central nervous system disorders (Wei et al., 2016).

Antagonistic Properties

The compound has been studied for its potential as an antagonist for various receptors. In particular, its derivatives have been explored as platelet-activating factor (PAF) antagonists, suggesting its potential in treating conditions like inflammation and allergic reactions (Carceller et al., 1996).

Potential in DNA Detection

Another interesting application of derivatives of this compound is in the field of DNA detection. Novel derivatives were synthesized and characterized for their potential as fluorescent probes for DNA detection, showing the versatility of this compound in bioanalytical applications (Perin et al., 2011).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4.ClH/c13-10-1-2-12-15-11(9-17(12)7-10)8-16-5-3-14-4-6-16;/h1-2,7,9,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFCWFHRASCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN3C=C(C=CC3=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride

CAS RN

1240527-45-0
Record name Imidazo[1,2-a]pyridine, 6-chloro-2-(1-piperazinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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